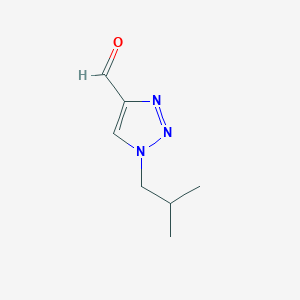

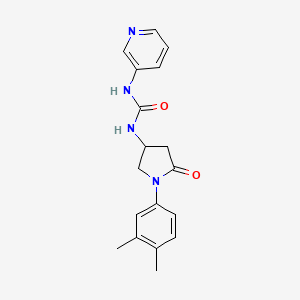

1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde (MP-TA) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MP-TA is a triazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.

Applications De Recherche Scientifique

Antimicrobial and Antioxidant Activities

The research on derivatives of 1,2,3-triazole, including compounds structurally related to 1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde, shows promising antimicrobial and antioxidant properties. For instance, a study synthesized a series of 1,2,3-triazolyl pyrazole derivatives displaying broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds were synthesized via a Vilsmeier–Haack formylation approach, indicating potential as good inhibitors of the E. coli MurB enzyme, comparable with the standard drug Ciproflaxin (Bhat et al., 2016).

Antimicrobial Activity of Triazole Derivatives

Further research into triazole derivatives, including those similar to this compound, has demonstrated their efficacy in antimicrobial applications. A study on the synthesis and antimicrobial activity of (E)-2-[(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones revealed that these compounds exhibit moderate to good activity against various bacterial and fungal organisms (Swamy et al., 2019).

Supramolecular Interactions of Triazoles

The supramolecular chemistry of 1,2,3-triazoles, including derivatives like this compound, has been extensively studied for its diverse applications. Research highlights the unique combination of facile accessibility via click chemistry and diverse supramolecular interactions of 1,2,3-triazoles, enabling applications in coordination chemistry, anion recognition, catalysis, and photochemistry, thus extending far beyond the original scope of click chemistry (Schulze & Schubert, 2014).

Efficient Synthesis Methods

Innovative synthesis methods for 1,2,3-triazole derivatives, potentially including this compound, have been developed to enhance efficiency and yield. A study presented a highly efficient, noncatalyzed synthesis of polyfunctional 1H-1,2,3-triazoles from γ-hydroxypropynals in water at room temperature without a catalyst, highlighting the decisive role of water in facilitating this process (Medvedeva et al., 2013).

Propriétés

IUPAC Name |

1-(2-methylpropyl)triazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-6(2)3-10-4-7(5-11)8-9-10/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEAFBUWHXMBRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(N=N1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2643253.png)

![Methyl 3-((tert-butoxycarbonyl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate](/img/structure/B2643254.png)

![2-Ethyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B2643258.png)

![3-amino-N-(2-aminoethyl)-N-[(2-phenoxyphenyl)methyl]propane-1-sulfonamide](/img/structure/B2643261.png)

![Tert-butyl N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)carbamate](/img/structure/B2643265.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2643268.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2643269.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2643273.png)